molecular formula C20H24N6O3S B2790487 3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide CAS No. 1112434-43-1

3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide

Cat. No.: B2790487
CAS No.: 1112434-43-1
M. Wt: 428.51
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Description

3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazoloquinazoline core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core, followed by the introduction of the amino-oxoethylthio group and the cyclohexylpropanamide moiety. Common reagents used in these reactions include hydrazonoyl halides, thiocyanates, and various amines. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with the use of catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to produce larger quantities. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, but they often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: It has potential as a therapeutic agent due to its biological activity, including antimicrobial and anticancer properties.

    Industry: It can be used in the development of new materials or as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of 3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide apart is its unique combination of the triazoloquinazoline core with the amino-oxoethylthio and cyclohexylpropanamide groups

Properties

IUPAC Name

3-[1-(2-amino-2-oxoethyl)sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3S/c21-16(27)12-30-20-24-23-19-25(11-10-17(28)22-13-6-2-1-3-7-13)18(29)14-8-4-5-9-15(14)26(19)20/h4-5,8-9,13H,1-3,6-7,10-12H2,(H2,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWCFXUAVZHRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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